molecular formula C13H15ClN4O B1417929 Methoxy Red CAS No. 68936-13-0

Methoxy Red

Cat. No. B1417929
CAS RN: 68936-13-0
M. Wt: 278.74 g/mol
InChI Key: NKGWQPAKARFOPX-UHFFFAOYSA-N
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Description

“Methoxy Red” is related to Allura Red AC (E129), an azo dye widely used in various food and beverage products . It’s synthesized by coupling diazotized 5-amino-4-methoxy-2-toluenesulphonic acid with 6-hydroxy-2-naphthalene sulphonic acid .


Synthesis Analysis

The synthesis of Allura Red involves the coupling of diazotized 5-amino-4-methoxy-2-toluenesulphonic acid with 6-hydroxy-2-naphthalene sulphonic acid . This process involves a diazocoupling reaction, which is an important type of reaction in the synthesis of azo dyes .


Molecular Structure Analysis

The molecular formula of Allura Red, which contains a methoxy group, is C18H14N2Na2O8S2 . It belongs to the class of azo dyes, which contain an azo group (-N=N-) as the chromophore in the molecular structure .


Chemical Reactions Analysis

Allura Red is electrochemically active with irreversible reactions . The presence of the methoxy group can influence the reactivity of the compound, as seen in the study of thermochromism of azo dyes .


Physical And Chemical Properties Analysis

While specific physical and chemical properties of “Methoxy Red” are not available, the presence of the methoxy group can influence the properties of the compound. For example, methoxy groups have been reported to act as a stabilizer for phenoxyl radicals formed during scavenging of free radicals .

Scientific Research Applications

Mechanically Responsive Fluorescent Materials

“Methoxy Red” plays a crucial role in the development of high-contrast mechanically responsive luminescent (MRL) materials. These materials change their emission properties in response to mechanical stimuli, which can be useful in sensing and signaling applications .

Electrosynthesis of Conducting Polymer Films

The anodic polymerization of “Methoxy Red” can yield thin and stable polymeric films that are electroactive in acidic solutions. This process is significant for creating conducting polymer films with potential applications in electronics and materials science .

Imaging Aβ Plaques in Living Transgenic Mice

Derivatives of “Methoxy Red,” such as Methoxy-X04, are used for imaging amyloid β (Aβ) plaques in living transgenic mice. This application is crucial for Alzheimer’s disease research, as it allows for the non-invasive study of plaque formation and progression .

Quantitative Analysis of Methoxyl and Ethoxyl Groups

A method involving “Methoxy Red” has been developed for the accurate determination of methoxyl and ethoxyl groups in lignin. This technique is essential for understanding the chemical composition and structure of lignin, which has implications for biofuel production and material science .

Directed Ortho-Metallation Reactions

Methoxy substituents on aromatic molecules, such as those found in “Methoxy Red,” are powerful directing groups used in directed ortho-metallation reactions. These reactions are fundamental in synthetic chemistry for constructing complex molecular architectures .

Mechanism of Action

While the exact mechanism of action for “Methoxy Red” is not specified, a related compound, methoxy polyethylene glycol-epoetin beta, is known to interact with erythroid progenitor cells to increase red blood cell production .

Safety and Hazards

The safety data sheet for Allura Red indicates that it may be harmful if inhaled or swallowed, and it may cause eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “Methoxy Red” are not available, the development of new azo dyes and the optimization of their properties for various applications, including food and beverage products, is a topic of ongoing research .

properties

IUPAC Name

4-[(4-methoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O.ClH/c1-18-11-5-3-10(4-6-11)16-17-13-7-2-9(14)8-12(13)15;/h2-8H,14-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGWQPAKARFOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxy Red

CAS RN

68936-13-0
Record name Methoxy Red
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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